molecular formula C13H13N3O B2431852 2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile CAS No. 882748-07-4

2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile

Cat. No.: B2431852
CAS No.: 882748-07-4
M. Wt: 227.267
InChI Key: IWXNOWWKLQQBTR-UHFFFAOYSA-N
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Description

2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile is a chemical compound with the molecular formula C13H13N3O. It is known for its unique structure, which includes a tetrahydrofuran ring attached to an isophthalonitrile core.

Scientific Research Applications

2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile typically involves the reaction of isophthalonitrile with tetrahydro-2-furanylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can lead to a variety of substituted products with different functional groups .

Mechanism of Action

The mechanism of action of 2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • {[(Tetrahydro-2-furanylmethyl)amino]sulfonyl}acetic acid
  • 2-(((Tetrahydro-2-furanylmethyl)amino)carbonyl)benzoic acid

Uniqueness

2-[(Tetrahydro-2-furanylmethyl)amino]isophthalonitrile is unique due to its specific structure, which includes a tetrahydrofuran ring and an isophthalonitrile core. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

2-(oxolan-2-ylmethylamino)benzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-7-10-3-1-4-11(8-15)13(10)16-9-12-5-2-6-17-12/h1,3-4,12,16H,2,5-6,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWXNOWWKLQQBTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=CC=C2C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>34.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666147
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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